molecular formula C8H11NO3 B589678 Ethyl 3-(isoxazol-4-yl)propanoate CAS No. 141679-80-3

Ethyl 3-(isoxazol-4-yl)propanoate

Cat. No.: B589678
CAS No.: 141679-80-3
M. Wt: 169.18
InChI Key: ZXJPLZNROKXVHT-UHFFFAOYSA-N
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Description

Ethyl 3-(isoxazol-4-yl)propanoate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(isoxazol-4-yl)propanoate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. . The reaction conditions often include moderate temperatures and the use of solvents like ethyl acetate or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also gaining traction due to environmental and economic considerations . These methods often employ green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(isoxazol-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 3-(isoxazol-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(isoxazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(isoxazol-4-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

CAS No.

141679-80-3

Molecular Formula

C8H11NO3

Molecular Weight

169.18

IUPAC Name

ethyl 3-(1,2-oxazol-4-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3

InChI Key

ZXJPLZNROKXVHT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CON=C1

Synonyms

4-Isoxazolepropanoicacid,ethylester(9CI)

Origin of Product

United States

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